

chemical structure and binding properties of Ac-YVAD-CHO

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Caspase-1 Inhibitor I

Cat. No.: B8101268

[Get Quote](#)

Technical Dossier: Ac-YVAD-CHO Structural Architecture and Binding Kinetics of a Selective Caspase-1 Inhibitor[1][2] Executive Summary

Ac-YVAD-CHO (N-acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspart-1-al) represents a cornerstone tool in the study of inflammatory cell death (pyroptosis) and cytokine maturation.[1] Unlike broad-spectrum pan-caspase inhibitors (e.g., Z-VAD-FMK), Ac-YVAD-CHO is engineered for high selectivity toward Caspase-1 (Interleukin-1

Converting Enzyme, ICE).[1]

Its defining characteristic is the C-terminal aldehyde warhead, which acts as a transition-state mimetic, forming a reversible thiohemiacetal bond with the catalytic cysteine of the protease. This reversibility distinguishes it from alkylating halomethylketones (CMK/FMK), making it a preferred agent for kinetic studies where enzyme recovery or equilibrium thermodynamics are required.[1]

Chemical Architecture & Properties[2][3][4]

The molecule is a tetrapeptide mimetic of the Caspase-1 substrate recognition sequence, modified to arrest catalysis.

Property	Specification
Systematic Name	N-Acetyl-Tyr-Val-Ala-Asp-aldehyde
Sequence	Ac-Tyr-Val-Ala-Asp-CHO
Molecular Formula	
Molecular Weight	492.52 g/mol
Warhead	C-terminal Aldehyde (-CHO)
Stereochemistry	L-isomer (critical for active site recognition)
Solubility	Soluble in DMSO (>10 mM); Aqueous solubility is limited (requires carrier)

Structural Logic[1][2][3]

- Ac (Acetyl Group): Caps the N-terminus, enhancing stability against aminopeptidases and improving lipophilicity for cell permeability.[1]
- YVAD (Tyr-Val-Ala-Asp): The "address" label.[1][4]
 - Asp (P1): Essential. Caspases strictly require Aspartate at the P1 position to engage the S1 subsite (Arg179/Arg341 in Caspase-1).[1]
 - Ala (P2) & Val (P3): Provide hydrophobic spacing.[1]
 - Tyr (P4): The bulky aromatic ring confers specificity for the large S4 hydrophobic pocket of Caspase-1, distinguishing it from Caspase-3 (which prefers the smaller Asp/Glu at P4).[1]
- CHO (Aldehyde): The "brake." [1] It is an electrophile that traps the catalytic nucleophile without permanently alkylating it.

Mechanism of Action & Binding Kinetics

3.1 The Reversible Trap

Unlike fluoromethylketones (FMK) which form irreversible thioether bonds, the aldehyde group of Ac-YVAD-CHO undergoes a nucleophilic attack by the thiol (-SH) group of the catalytic Cysteine 285 in Caspase-1.[1]

This reaction yields a thiohemiacetal intermediate. This structure mimics the tetrahedral transition state of peptide hydrolysis but cannot collapse to release products, effectively stalling the enzyme. Crucially, this reaction is an equilibrium process; dilution of the inhibitor can reverse the binding.

3.2 Selectivity Profile

The inhibitory constant (

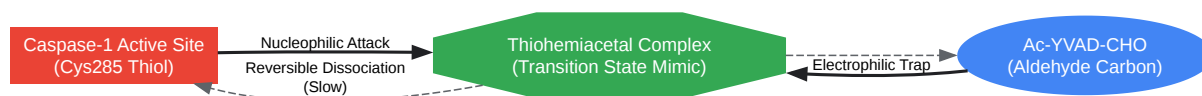
) values demonstrate high selectivity for Group I inflammatory caspases over Group II apoptotic caspases.[1]

Target Protease	(Inhibitory Constant)	Classification
Caspase-1 (ICE)	0.76 nM - 3.0 nM	Primary Target
Caspase-4	~160 - 360 nM	Secondary Target (Inflammatory)
Caspase-5	~160 - 970 nM	Secondary Target (Inflammatory)
Caspase-3 (CPP32)	> 10,000 nM	Off-Target (Apoptotic)
Caspase-7	> 10,000 nM	Off-Target (Apoptotic)

Data synthesized from Garcia-Calvo et al. and Cayman Chemical technical data [1, 2].[1]

3.3 Visualization of Mechanism

The following diagram illustrates the nucleophilic attack and the resulting reversible complex.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of reversible inhibition via thiohemiacetal formation.[1]

Experimental Applications & Protocols

4.1 Reconstitution and Storage

- Lyophilized: Stable at -20°C for >1 year. Keep desiccated.
- Stock Solution: Dissolve in high-grade DMSO to 10-20 mM.
 - Critical: Aliquot immediately.[1] Repeated freeze-thaw cycles degrade the aldehyde warhead (oxidation to carboxylic acid renders it inactive).[1]
 - Shelf Life: Use liquid aliquots within 1 month.[5]

4.2 In Vitro Caspase-1 Inhibition Assay

This protocol validates the inhibitor potency using a fluorogenic substrate (Ac-YVAD-AMC).[1]

- Buffer Prep: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT (DTT is vital to keep the enzyme active, but excess DTT can theoretically compete with the aldehyde; however, 10mM is standard for caspase stability).[1]
- Enzyme Prep: Dilute Recombinant Human Caspase-1 to 1 unit/μL.
- Inhibitor Incubation:
 - Add Ac-YVAD-CHO (0.1 nM to 100 nM range) to the enzyme.[1]
 - Pre-incubation: Incubate for 15–30 minutes at 37°C. Note: Because this is a reversible inhibitor, equilibrium must be established before adding substrate.
- Substrate Addition: Add Ac-YVAD-AMC (200 μM final).

- Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 minutes.
- Analysis: Plot V_0 vs $[I]$ to determine

4.3 Cellular Pyroptosis Assay (Inhibition of IL-1

)

Ac-YVAD-CHO is cell-permeable but requires higher concentrations than cell-free assays due to cytoplasmic competition and membrane transport limits.[\[1\]](#)

- Cell Seeding: THP-1 monocytes or Bone Marrow Derived Macrophages (BMDMs).[\[1\]](#)
- Priming: Treat with LPS (1 $\mu\text{g}/\text{mL}$) for 3-4 hours to upregulate NLRP3 and Pro-IL-1

[\[1\]](#)

- Inhibitor Treatment:

- Add Ac-YVAD-CHO (10 μM – 50 μM) to the culture media.[\[1\]](#)
- Incubate for 1 hour prior to the inflammasome activation step.

- Activation: Add ATP (5 mM) or Nigericin (10 μM) to trigger NLRP3 assembly.[\[1\]](#)

- Readout:

- Collect supernatant.[\[1\]](#)

- Measure mature IL-1

via ELISA.

- Measure LDH release (cell death marker).[\[1\]](#)

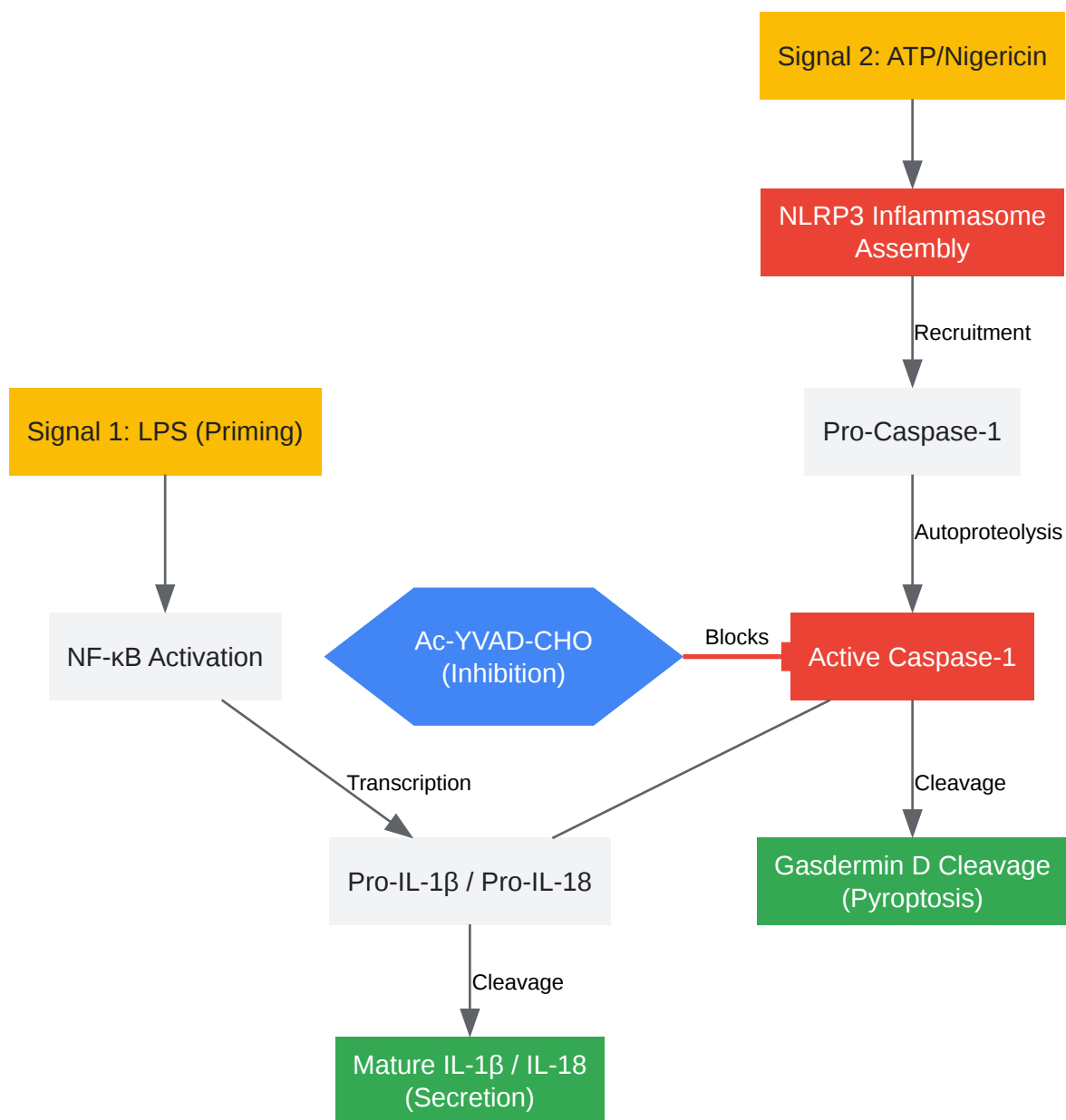
Comparative Analysis of Inhibitors

Researchers often choose between CHO, CMK, and FMK variants.[1] The choice dictates the experimental constraints.

Feature	Ac-YVAD-CHO	Ac-YVAD-CMK	Z-VAD-FMK
Mechanism	Reversible (Thiohemiacetal)	Irreversible (Alkylation)	Irreversible (Alkylation)
Selectivity	High (Caspase-1)	High (Caspase-1)	Low (Pan-Caspase)
Toxicity	Low	Moderate (Halogenated)	Low
Use Case	Kinetic studies, reversible suppression	Long-term inhibition, knockout mimicry	Total apoptosis block
Washout	Effect lost upon washing	Effect persists	Effect persists

Biological Pathway Visualization[2]

The following diagram places Ac-YVAD-CHO within the context of the NLRP3 inflammasome pathway.



[Click to download full resolution via product page](#)

Figure 2: Intervention point of Ac-YVAD-CHO in the NLRP3/Caspase-1 signaling cascade.[1][6][7][8]

References

- Cayman Chemical. (n.d.).[1] Ac-YVAD-CHO Product Information & Biological Activity. Retrieved from [1]

- Garcia-Calvo, M., et al. (1998).[1][4] "Inhibition of human caspases by peptide-based and macromolecular inhibitors." *Journal of Biological Chemistry*, 273(49), 32608-32613.[1]
- MedChemExpress. (n.d.).[1] Ac-YVAD-CHO (L-709049) Datasheet. Retrieved from [1]
- Thornberry, N. A., et al. (1992).[1][9] "A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes." *Nature*, 356(6372), 768-774.[1]
- TargetMol. (n.d.). Ac-YVAD-CHO Chemical Properties and Storage. Retrieved from [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. via.library.depaul.edu [via.library.depaul.edu]
- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cpcscientific.com [cpcscientific.com]
- To cite this document: BenchChem. [chemical structure and binding properties of Ac-YVAD-CHO]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8101268/docs#chemical-structure-and-binding-properties-of-ac-yvad-cho>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)